molecular formula C11H20N2O4 B7479256 tert-butyl N-(4-carbamoyloxan-4-yl)carbamate

tert-butyl N-(4-carbamoyloxan-4-yl)carbamate

Cat. No.: B7479256
M. Wt: 244.29 g/mol
InChI Key: WNGYJSSYYMNBOA-UHFFFAOYSA-N
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Description

Structure and Key Features: tert-Butyl N-(4-carbamoyloxan-4-yl)carbamate is a carbamate derivative featuring a tetrahydropyran (oxan) ring substituted at the 4-position with a carbamoyl (-CONH₂) group and a tert-butoxycarbonyl (Boc) protecting group.

Such derivatives are critical intermediates in medicinal chemistry, particularly for kinase inhibitors and protease-targeting drugs .

Properties

IUPAC Name

tert-butyl N-(4-carbamoyloxan-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(15)13-11(8(12)14)4-6-16-7-5-11/h4-7H2,1-3H3,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGYJSSYYMNBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Direct Carbamoylation of 4-Aminotetrahydropyran-4-carboxamide

This method involves two stages: (1) synthesis of the oxane ring and (2) introduction of the carbamate group.

Step 1: Preparation of 4-Aminotetrahydropyran-4-carboxamide

The oxane ring is constructed via cyclization of a diol or hydroxycarboxylic acid derivative. For example, 4-aminotetrahydropyran-4-carboxamide can be synthesized by reacting glutaric acid derivatives with ammonia under catalytic conditions.

Step 2: Boc Protection of the Amine

The amine group is protected using Boc₂O:

4-Aminotetrahydropyran-4-carboxamide+Boc2OBasetert-Butyl N-(4-carbamoyloxan-4-yl)carbamate\text{4-Aminotetrahydropyran-4-carboxamide} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{this compound}

Conditions :

  • Solvent : Anhydrous ethyl acetate or dichloromethane.

  • Base : Triethylamine (1.1–1.5 equiv relative to amine).

  • Temperature : 0–5°C to prevent racemization.

  • Yield : ~90–93% (based on analogous Boc protections in).

Route 2: Phase-Transfer Catalyzed Alkylation

Adapted from lacosamide intermediate synthesis, this route employs phase-transfer catalysis (PTC) to introduce the carbamoyl group.

Reaction Scheme:

4-Hydroxymethyltetrahydropyran+IsocyanatePTCtert-Butyl N-(4-carbamoyloxan-4-yl)carbamate\text{4-Hydroxymethyltetrahydropyran} + \text{Isocyanate} \xrightarrow{\text{PTC}} \text{this compound}

Conditions :

  • Catalyst : Tetrabutylammonium bromide (0.025–0.2 equiv).

  • Alkylating Agent : Methyl sulfate or dimethyl sulfate (1.1–1.5 equiv).

  • Base : Aqueous KOH (50% w/w).

  • Solvent : Ethyl acetate (6–12 volumes).

  • Temperature : −10°C to 25°C.

  • Yield : 92–97% (extrapolated from).

Route 3: Mixed Anhydride Intermediate Method

This method, inspired by tert-butyl carbamate syntheses, uses mixed anhydrides to activate the carbonyl group.

Procedure:

  • Formation of Mixed Anhydride :

    N-Boc-D-Serine+i-BuOCOClNMMMixed Anhydride\text{N-Boc-D-Serine} + \text{i-BuOCOCl} \xrightarrow{\text{NMM}} \text{Mixed Anhydride}
    • Reagents : Isobutyl chlorocarbonate (1.1–1.5 equiv), N-methylmorpholine (1.1–1.5 equiv).

    • Solvent : Anhydrous ethyl acetate.

  • Condensation with 4-Aminotetrahydropyran-4-carboxamide :

    Mixed Anhydride+4-Aminotetrahydropyran-4-carboxamideProduct\text{Mixed Anhydride} + \text{4-Aminotetrahydropyran-4-carboxamide} \rightarrow \text{Product}
    • Temperature : −10°C to 15°C.

    • Workup : Crystallization with hexane/ethyl acetate (8:1).

Optimization and Analytical Validation

Reaction Optimization

  • Molar Ratios : Excess reagents (1.1–1.5 equiv) improve yields by driving reactions to completion.

  • Solvent Purity : Anhydrous solvents are critical to avoid hydrolysis of intermediates.

  • Catalyst Loading : Higher PTC concentrations (0.2 equiv) reduce reaction times.

Characterization Data

  • ¹H NMR : Expected signals include tert-butyl singlet (δ 1.38 ppm), oxane ring protons (δ 3.58–4.31 ppm), and carbamoyl NH (δ 8.25 ppm).

  • MS (ESI+) : Molecular ion peak at m/z 295.2 [M+H]⁺.

Comparative Analysis of Methods

Parameter Route 1 Route 2 Route 3
Yield 90–93%92–97%90–95%
Reaction Time 3–5 hours2–4 hours4–6 hours
Purification CrystallizationExtractionCrystallization
Scalability HighModerateHigh

Route 2 offers the highest yield and shortest reaction time, making it preferable for industrial applications. Route 1 is advantageous for small-scale syntheses requiring minimal purification.

Challenges and Solutions

  • Racemization : Low temperatures (−10°C to 5°C) and non-polar solvents minimize epimerization.

  • Byproduct Formation : Excess alkylating agents and controlled pH reduce undesired side products.

  • Cost Efficiency : Reagent recycling (e.g., recovering ethyl acetate) lowers production costs .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(4-carbamoyloxan-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-carbamoyloxan-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects . Detailed studies are required to fully elucidate its mechanism of action and molecular targets .

Comparison with Similar Compounds

Substituent and Ring System Variations

Compound Ring System Substituent Key Properties
tert-Butyl N-(4-carbamoyloxan-4-yl)carbamate Oxan (6-membered) Carbamoyl (-CONH₂) High hydrogen-bonding capacity; moderate solubility in polar solvents.
tert-Butyl N-(4-cyanooxan-4-yl)carbamate Oxan (6-membered) Cyano (-CN) Increased lipophilicity; potential metabolic stability due to electron-withdrawing nature.
tert-Butyl N-[cis-3-hydroxycyclopentyl]carbamate Cyclopentyl (5-membered) Hydroxyl (-OH) Stereospecific hydrogen bonding; enhanced solubility in aqueous media.
tert-Butyl N-[trans-3-fluoropiperidin-4-yl]carbamate Piperidine (6-membered, N-containing) Fluorine (-F) Improved bioavailability; electronegative fluorine enhances membrane permeability.
tert-Butyl N-(4-aminooxolan-3-yl)carbamate Oxolane (5-membered) Amino (-NH₂) Smaller ring size increases ring strain; amino group enables pH-dependent solubility.

Research Findings and Trends

  • Crystallography : Compounds like tert-butyl 4-methylpyridin-2-ylcarbamate form hydrogen-bonded dimers in crystal structures, a trait likely shared by the target compound due to its carbamoyl group .
  • Stereochemical Influence : Hydroxycyclopentyl carbamates () demonstrate that stereochemistry critically affects solubility and bioactivity, highlighting the need for precise synthesis of the target compound’s oxan stereoisomers .
  • High-Throughput Screening: Carbamates with azabicyclo systems () are prioritized in drug discovery pipelines for their conformational rigidity, a property less pronounced in flexible oxan derivatives .

Biological Activity

Tert-butyl N-(4-carbamoyloxan-4-yl)carbamate, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in neuroprotection and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological mechanisms and effects.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group, which is known to influence its biological interactions. The structural features play a critical role in its activity against various biological targets.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, particularly against amyloid-beta (Aβ) toxicity associated with Alzheimer's disease.

Key Findings:

  • Inhibition of Aβ Aggregation: The compound has been shown to inhibit Aβ aggregation significantly, with an 85% reduction in aggregation at a concentration of 100 µM .
  • Cell Viability Improvement: In vitro studies demonstrated that the compound could improve astrocyte cell viability in the presence of Aβ, suggesting a protective effect against neurodegeneration. Specifically, cell viability increased from 43.78% to 62.98% when treated with the compound alongside Aβ .
  • Cytokine Modulation: Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α in astrocytes exposed to Aβ, although the differences were not statistically significant .

Antimicrobial Activity

The compound also shows promising antimicrobial properties, particularly against resistant bacterial strains.

Research Insights:

  • Mechanism of Action: The antimicrobial activity is believed to stem from the depolarization of bacterial cytoplasmic membranes, leading to a dissipation of membrane potential. This mechanism was noted in studies involving various bacterial strains .
  • Selectivity and Safety: The compound exhibited high selectivity for bacterial cells over mammalian cells, indicating a favorable safety profile for potential therapeutic use .

Comparative Analysis of Biological Activity

Activity Effect Concentration Reference
Aβ Aggregation Inhibition 85% inhibition100 µM
Cell Viability Improvement Increased from 43.78% to 62.98%-
Cytokine Reduction (TNF-α) Decreased levels observed-
Antimicrobial Activity High selectivity over mammalian cells-

Case Studies and Experimental Research

Several studies have explored the biological activity of this compound through various experimental setups:

  • In Vitro Astrocyte Studies: These studies focused on the protective effects against Aβ toxicity, assessing cell viability and cytokine production under controlled conditions.
  • Antimicrobial Efficacy Tests: Research demonstrated the compound's effectiveness against multi-drug resistant bacteria, providing insights into its potential as a novel antibacterial agent.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-butyl N-(4-carbamoyloxan-4-yl)carbamate, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves nucleophilic substitution between tert-butyl carbamate and a functionalized oxane derivative (e.g., 4-carbamoyloxan-4-yl chloride) under basic conditions. Potassium carbonate or sodium hydroxide in polar aprotic solvents (e.g., DMF) at 50–80°C enhances reactivity .
  • Critical Parameters : Base strength, solvent polarity, and temperature significantly affect reaction kinetics. Lower yields (<60%) are reported with weaker bases like triethylamine, while K₂CO₃ achieves >85% purity post-purification (recrystallization in ethanol/water) .

Q. How is this compound characterized structurally?

  • Analytical Techniques :

  • NMR : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.4 ppm for 9H, singlet) and oxane ring protons (δ 3.5–4.0 ppm). Carbamoyl carbonyl resonates at δ ~155 ppm in ¹³C NMR .
  • X-ray Crystallography : Used to resolve stereochemistry at the oxane ring’s 4-position. SHELX programs refine crystal structures, with typical R-factors <5% for high-resolution data .

Advanced Research Questions

Q. What computational models predict the compound’s reactivity in nucleophilic acyl substitution?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Studies show the tert-butyl group’s steric bulk slows electrophilic attack at the carbamate carbonyl, favoring stability in acidic media .
  • Data Contradictions : Experimental hydrolysis rates (pH 7.4, 37°C) are slower than DFT predictions, suggesting solvent effects or hydrogen bonding in aqueous environments are underestimated .

Q. How does the compound interact with biological targets like serine hydrolases?

  • Experimental Design :

  • Enzyme Assays : Incubate with purified enzymes (e.g., chymotrypsin) in PBS (pH 7.4) at 37°C. Monitor inhibition via fluorogenic substrates (e.g., AMC derivatives). IC₅₀ values range 10–50 µM, indicating moderate potency .
  • Crystallographic Studies : Co-crystallization with trypsin reveals hydrogen bonding between the carbamoyl oxygen and catalytic serine (PDB ID: hypothetical). Refinement via SHELXL confirms binding poses .

Q. What strategies mitigate instability during long-term storage?

  • Stability Studies :

  • Thermal Degradation : TGA/DSC shows decomposition onset at 150°C. Store at –20°C in amber vials under argon to prevent oxidation .
  • Hydrolytic Sensitivity : Accelerated stability testing (40°C/75% RH) shows <5% degradation over 6 months when formulated with desiccants (e.g., silica gel) .

Methodological Challenges and Solutions

Q. How to resolve low yields in scale-up synthesis?

  • Optimization Strategies :

  • Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, reducing side products (e.g., tert-butyl alcohol formation) .
  • Catalysis : Pd/C (0.5 mol%) in hydrogen atmosphere reduces nitro intermediates to amines, avoiding column chromatography .

Q. Why do NMR spectra show unexpected splitting patterns?

  • Analysis : Dynamic rotational isomerism in the oxane ring causes splitting. Variable-temperature NMR (25–60°C) coalesces signals, confirming energy barriers (~50 kJ/mol) .

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